molecular formula C20H17IO5 B2951377 SLC26A3-IN-3 CAS No. 2369983-43-5

SLC26A3-IN-3

Cat. No.: B2951377
CAS No.: 2369983-43-5
M. Wt: 464.255
InChI Key: JWSCOTQTZBAQLB-UHFFFAOYSA-N
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Description

SLC26A3-IN-3 is a small-molecule inhibitor specifically targeting the solute carrier family 26 member 3 (SLC26A3) protein. This protein is a chloride-bicarbonate exchanger involved in various physiological processes, including intestinal chloride absorption and bicarbonate secretion. This compound has been studied for its potential therapeutic applications in conditions such as hyperoxaluria and nephrolithiasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SLC26A3-IN-3 involves several steps, typically starting with the preparation of key intermediates. The synthetic route often includes:

    Formation of the core structure: This involves the use of specific starting materials and reagents to form the core structure of the compound.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.

    Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

SLC26A3-IN-3 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

SLC26A3-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

SLC26A3-IN-3 exerts its effects by inhibiting the chloride-bicarbonate exchange activity of the SLC26A3 protein. This inhibition disrupts the normal transport of chloride and bicarbonate ions across cell membranes, leading to alterations in cellular ion homeostasis. The molecular targets and pathways involved include the SLC26A3 protein itself and associated signaling pathways that regulate ion transport and cellular function .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to SLC26A3-IN-3 in terms of their structure and function. These include:

Uniqueness

This compound is unique due to its high specificity and potency in inhibiting the SLC26A3 protein. It has been shown to effectively reduce oxalate absorption and prevent kidney stone formation in preclinical models, highlighting its potential therapeutic benefits .

Properties

IUPAC Name

2-[7-[(3-iodophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17IO5/c1-11-15-6-7-17(25-10-13-4-3-5-14(21)8-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSCOTQTZBAQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)I)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17IO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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